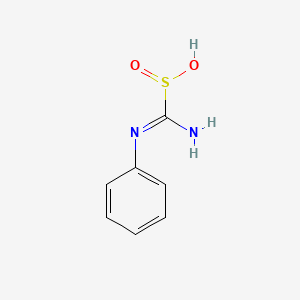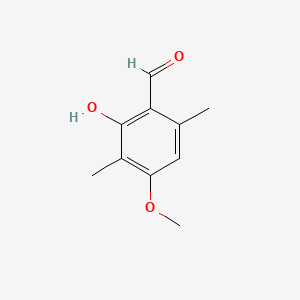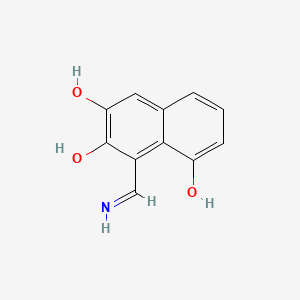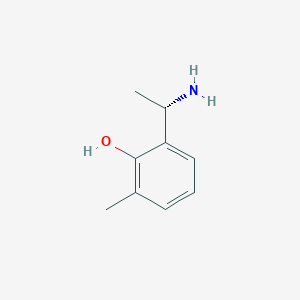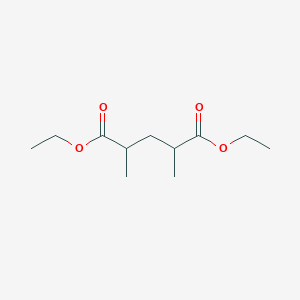
Diethyl 2,4-dimethylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,4-dimethylpentanedioate is an organic compound with the molecular formula C11H20O4 It is a diester derivative of 2,4-dimethylpentanedioic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 2,4-dimethylpentanedioate can be synthesized through the esterification of 2,4-dimethylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the esterification reaction. The product is then purified using techniques such as fractional distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: 2,4-dimethylpentanedioic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Diethyl 2,4-dimethylpentanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2,4-dimethylpentanedioate involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to yield the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Diethyl malonate: Another diester with similar reactivity but different structural properties.
Diethyl succinate: Similar ester functionality but with a different carbon backbone.
Dimethyl 2,4-dimethylpentanedioate: A methyl ester analog with slightly different physical and chemical properties.
Uniqueness: Diethyl 2,4-dimethylpentanedioate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar esters. Its branched structure can influence its behavior in chemical reactions and its applications in various fields.
Propiedades
Número CAS |
21239-22-5 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
diethyl 2,4-dimethylpentanedioate |
InChI |
InChI=1S/C11H20O4/c1-5-14-10(12)8(3)7-9(4)11(13)15-6-2/h8-9H,5-7H2,1-4H3 |
Clave InChI |
SATQNMXUZQUNEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)CC(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


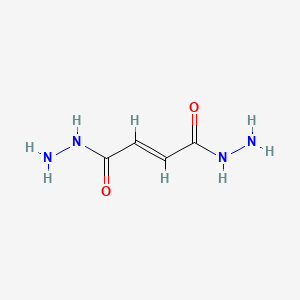
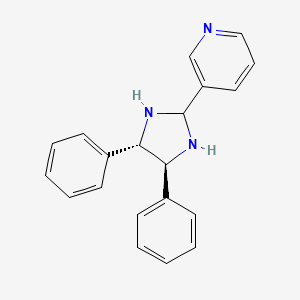
![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
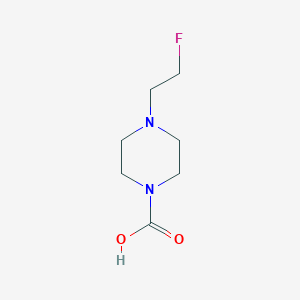
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
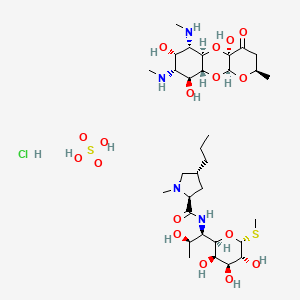
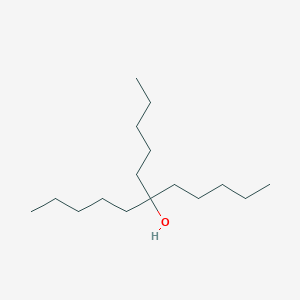
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
